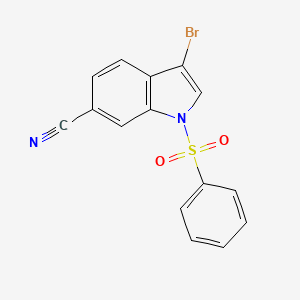
3-Bromo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile is an organic compound with a complex structure that includes a bromine atom, a phenylsulfonyl group, and a carbonitrile group attached to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination of 1-(phenylsulfonyl)-1H-indole followed by the introduction of a carbonitrile group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and the use of automated systems to control the reaction parameters. The process may also include purification steps such as recrystallization or chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine or carbonitrile groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups in place of the bromine atom.
Scientific Research Applications
3-Bromo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine and phenylsulfonyl groups can form specific interactions with these targets, leading to inhibition or activation of biological pathways. The carbonitrile group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Benzenesulfonyl-3-bromo-1H-indole: Similar structure but lacks the carbonitrile group.
3-Bromo-1-(phenylsulfonyl)indole: Similar but without the carbonitrile group.
1-(Phenylsulfonyl)-1H-indole-6-carbonitrile: Similar but without the bromine atom.
Uniqueness
3-Bromo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile is unique due to the presence of both the bromine and carbonitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H9BrN2O2S |
|---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-bromoindole-6-carbonitrile |
InChI |
InChI=1S/C15H9BrN2O2S/c16-14-10-18(15-8-11(9-17)6-7-13(14)15)21(19,20)12-4-2-1-3-5-12/h1-8,10H |
InChI Key |
PKBYJEAJMBJXAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


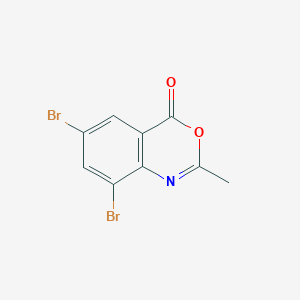
![Ethyl 5-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13669221.png)
![Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate](/img/structure/B13669226.png)

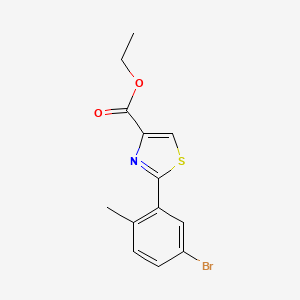
![4-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13669252.png)
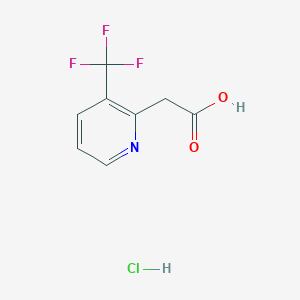

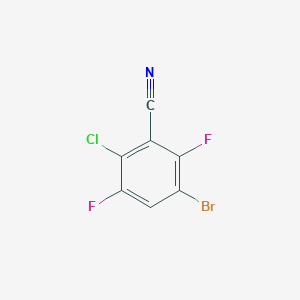
![(2-Methylbenzo[d]thiazol-6-yl)methanamine hydrochloride](/img/structure/B13669280.png)

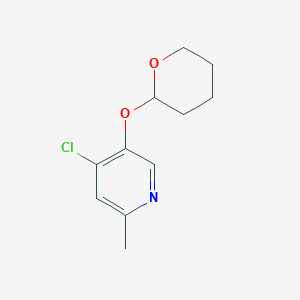
![3'-Chloro-6-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13669293.png)

